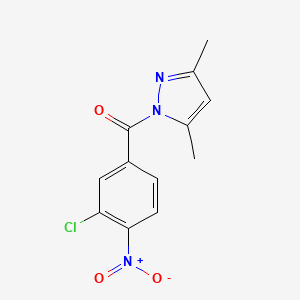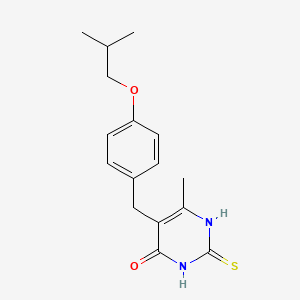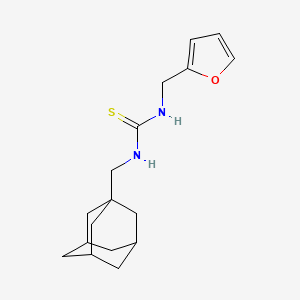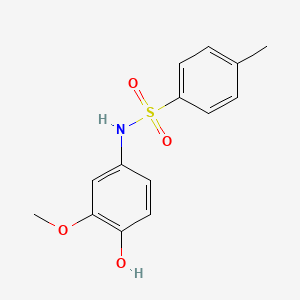
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as CNB-001, is a novel compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole exerts its neuroprotective effects by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neuronal damage in animal models of neurological disorders. This compound also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its neuroprotective properties, favorable pharmacokinetic profile, and ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, including:
1. Further preclinical studies to determine its optimal dosage and administration route.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Studies to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease.
4. Development of novel formulations of this compound for improved delivery and efficacy.
5. Studies to investigate its mechanism of action in more detail and identify potential targets for drug development.
In conclusion, this compound is a novel compound that has shown promising results in scientific research applications. Its neuroprotective properties, favorable pharmacokinetic profile, and ability to cross the blood-brain barrier make it a promising candidate for the treatment of neurological disorders. Further studies are needed to determine its optimal dosage, administration route, and potential therapeutic applications.
Métodos De Síntesis
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-chloro-4-nitrobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent. The multi-step synthesis method involves the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to form 3-chloro-4-nitrobenzoyl chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that this compound has neuroprotective properties and can reduce oxidative stress, inflammation, and neuronal damage in the brain.
Propiedades
IUPAC Name |
(3-chloro-4-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)9-3-4-11(16(18)19)10(13)6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKDCLAKDUDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)

methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)




![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
